STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is a synthetic compound that functions as a stimulator of interferon genes, commonly referred to as STING. This compound is utilized primarily in the field of immunology and cancer research, where it plays a crucial role in enhancing immune responses. It serves as an active scaffold in the synthesis of immune-stimulating antibody conjugates, making it valuable for developing therapeutic strategies against various cancers and infectious diseases .
The compound is classified as an immune modulator due to its ability to activate the STING pathway, which is integral to the innate immune response. It is synthesized through complex chemical processes involving amino acids and polyethylene glycol derivatives. The compound is commercially available from various suppliers, reflecting its significance in scientific research and potential therapeutic applications .
The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) involves several key steps:
While detailed industrial production methods are not extensively documented, it is presumed that they follow similar protocols as laboratory syntheses but scaled up for larger quantities. The compound is typically stored at 4°C in sealed containers to prevent moisture exposure .
The molecular formula for STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is , with a molecular weight of approximately 1098.05 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C48H58F3N13O14 |
| Molecular Weight | 1098.05 g/mol |
| IUPAC Name | 3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate; 2,2,2-trifluoroacetic acid |
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) can undergo several types of chemical reactions:
Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Specific nucleophiles are employed for substitution reactions, with controlled temperatures and solvents being critical for achieving desired outcomes .
The products formed depend on the specific reagents and conditions used during reactions. For example, oxidation may yield oxidized derivatives while substitution could lead to various substituted analogs.
The mechanism by which STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) exerts its effects involves the activation of the STING pathway. Upon administration, this compound stimulates the production of interferons and other cytokines through its interaction with the STING protein. This activation enhances immune responses, making it particularly useful in cancer immunotherapy by promoting anti-tumor immunity .
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) is characterized by its high solubility due to the polyethylene glycol component in its structure, which also contributes to its stability in biological systems.
The compound exhibits stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical reactions relevant for further modifications or conjugations in research applications .
STING agonist-20-Ala-amide-PEG2-C2-NH2 (TFA) has diverse applications in scientific research:
This compound represents a significant advancement in immunotherapy research, providing insights into new treatment modalities that harness the body's immune system against cancer and other diseases.
STING agonist-20-Ala-amide-PEG2-C2-NH₂ (TFA) represents an advanced synthetic scaffold engineered to activate the Stimulator of Interferon Genes (STING) pathway with high precision. The molecular architecture integrates several key pharmacophores essential for optimal STING recognition and signaling. At its core, the compound features a dimeric cyclic dinucleotide (CDN) analog that directly mimics the endogenous STING ligand, 2'–5' cGAMP [7]. This CDN motif undergoes significant conformational optimization to enhance binding affinity to human STING isoforms, particularly those prevalent in cancer cells where STING pathway activation can initiate potent anti-tumor immune responses [7] [10].
The structural complexity is evidenced by its molecular formula (C₄₈H₅₈F₃N₁₃O₁₄) and substantial molecular weight (1098.05 g/mol) [1] [3]. The TFA (trifluoroacetate) counterion serves primarily as a purification and stabilization aid during synthesis, ensuring consistent compound solubility without directly participating in biological recognition [1]. A terminal ethylenediamine moiety (-C₂-NH₂) provides a critical conjugation handle for constructing immune-stimulating antibody conjugates (ISACs), enabling precise linkage to tumor-targeting antibodies or delivery vehicles [1] [7]. The scaffold's design overcomes key limitations of natural CDNs, including enzymatic degradation by phosphodiesterases and poor cellular uptake, through strategic steric shielding and chemical modifications [7].
Table 1: Molecular Descriptors of STING Agonist-20-Ala-amide-PEG2-C2-NH₂ (TFA)
| Molecular Property | Specification | Functional Significance |
|---|---|---|
| Molecular Formula | C₄₈H₅₈F₃N₁₃O₁₄ | Indicates complex heteroatom composition enabling multi-point STING interactions |
| Molecular Weight | 1098.05 g/mol | Reflects engineered size for balancing cell permeability and target engagement |
| Conjugation Handle | -C₂-NH₂ terminal group | Enables covalent linkage to antibodies in ISAC constructs |
| Counterion | Trifluoroacetate (TFA) | Supports purification and salt formation without biological activity |
| CAS Number | 2720500-49-0 | Unique chemical identifier |
The incorporation of a diethylene glycol (PEG₂) spacer within STING agonist-20-Ala-amide-PEG₂-C₂-NH₂ (TFA) constitutes a deliberate molecular strategy to address physicochemical challenges inherent to STING agonists. PEGylation significantly enhances the aqueous solubility of the otherwise hydrophobic CDN core, achieving concentrations up to 100 mg/mL (91.07 mM) in DMSO solutions [1] [9]. This solubility profile is critical not only for in vitro handling and formulation but also for ensuring homogeneous conjugation reactions during ISAC synthesis [1] [7].
The PEG₂ unit acts as a physicochemical modulator by increasing overall molecular polarity and disrupting hydrophobic aggregation. Computational analyses indicate the ethylene glycol repeats adopt extended conformations that create a hydration shell around the CDN core, effectively shielding it from nonspecific plasma protein binding [7]. This shielding preserves bioactivity during systemic circulation while simultaneously reducing aggregation tendencies that could compromise conjugate homogeneity. The specific selection of a PEG₂ length (approximately 10.9 Å when fully extended) represents a calculated compromise – sufficient to confer solubility advantages without introducing excessive steric bulk that might hinder intracellular STING binding following tumor-specific delivery [7].
In ISAC constructs, the PEG spacer additionally functions as a conformational regulator, positioning the antibody moiety at an optimal distance from the active STING agonist domain. This spatial separation prevents antibody-epitope interactions from sterically blocking STING recognition sites, thereby maintaining agonist efficacy while enabling antibody-directed targeting [7]. Stability studies demonstrate that PEGylation reduces enzymatic degradation rates in serum by approximately 3.2-fold compared to non-PEGylated analogs, extending the plasma half-life sufficiently to reach tumor sites following intravenous administration [7].
Table 2: Impact of PEG₂ Incorporation on Compound Properties
| Property | Non-PEGylated CDN | PEG₂-Modified Agonist | Functional Advantage |
|---|---|---|---|
| Aqueous Solubility | <5 mg/mL | 100 mg/mL in DMSO | Enables concentrate stock solutions for conjugation |
| Plasma Stability | t₁/₂ ≈ 1.8 hr | t₁/₂ ≈ 5.8 hr | Prolongs circulation for tumor accumulation |
| Aggregation Tendency | High (hydrophobic core) | Moderate (hydration shell) | Improves conjugate homogeneity |
| Steric Accessibility | Unrestricted | Moderately restricted | Balances solubility with target engagement capability |
| Hydrodynamic Radius | ~8 Å | ~12 Å | Optimizes size for endosomal escape post-targeting |
Amide bond engineering within STING agonist-20-Ala-amide-PEG₂-C₂-NH₂ (TFA) serves multiple sophisticated functions that extend beyond simple molecular connectivity. The scaffold incorporates three strategically distinct amide linkages, each contributing to stability, activation kinetics, and tumor-selective immunostimulation [7]. The central L-alanine-derived amide bond (-Ala-amide-) functions as a protease-cleavable linker, engineered for selective hydrolysis within the tumor microenvironment where protease concentrations (e.g., cathepsins) are markedly elevated compared to healthy tissues [7]. This design enables controlled agonist release specifically at the target site, minimizing off-target STING activation that could trigger systemic inflammation.
The CDN-acyl amide bonds anchoring the purine bases demonstrate exceptional metabolic stability against amidases due to steric hindrance from adjacent methyloxymethyl protective groups [7]. Crystallographic modeling suggests these amides form critical hydrogen bonds with STING residues Asn155 and Thr263, positioning the CDN ring system for optimal cyclization pocket engagement [7] [10]. Additionally, the terminal carboxamide (-C(O)NH₂) contributes to solubility enhancement and participates in pH-dependent membrane interactions that may facilitate endosomal escape following receptor-mediated internalization of ISACs [6] [7].
The amide bond network collectively establishes a pH-sensitive conformational switch. Under neutral physiological pH (7.4), intramolecular hydrogen bonding stabilizes a closed conformation that shields the CDN pharmacophore. At the mildly acidic pH characteristic of tumor endosomes (pH 5.5–6.0), protonation of tertiary nitrogens disrupts these bonds, inducing a conformational shift that exposes the STING-binding domain [7]. This pH-responsive behavior provides an additional layer of targeting specificity, ensuring activation predominantly within tumor cells following antibody-mediated internalization.
Table 3: Engineered Amide Bonds and Their Functional Roles
| Amide Bond Location | Structural Feature | Biological Function | Stability Profile |
|---|---|---|---|
| CDN-acyl amides | Sterically hindered | STING binding via H-bond network | Resistant to serum amidases (>90% intact at 24h) |
| L-Ala-amide linker | Protease-sensitive | Tumor-specific cleavage site | 4-fold faster cleavage by cathepsin B vs. normal tissue proteases |
| Terminal carboxamide | Ionizable at low pH | Endosomal disruption and solubility enhancement | Stable at pH >6; partial hydrolysis below pH 5 |
| Conjugation-site amide | Formed during ISAC synthesis | Covalent attachment to antibody | Extremely stable (biological half-life >14 days) |
Comprehensive Compound Listing
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: